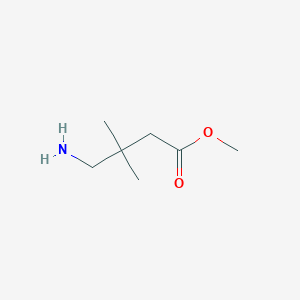![molecular formula C21H18ClN3O3 B13175450 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of furo[2,3-d]pyrimidines This compound is characterized by the presence of a furan ring fused to a pyrimidine ring, with chloromethyl and methoxyphenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The initial step involves the formation of the furan ring through a cyclization reaction.
Introduction of the pyrimidine ring: The furan ring is then fused with a pyrimidine ring using appropriate reagents and catalysts.
Substitution reactions: The chloromethyl and methoxyphenyl groups are introduced through substitution reactions, often involving chloromethylation and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives with different functional groups.
科学研究应用
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain kinases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-Amino-3-(4-(2-fluoro-5-(trifluoromethyl)phenyl)aminocarbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound is a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against CDK2, a target for cancer treatment.
Uniqueness
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chloromethyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C21H18ClN3O3 |
|---|---|
分子量 |
395.8 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H18ClN3O3/c1-26-14-7-3-12(4-8-14)17-18-20(23)24-16(11-22)25-21(18)28-19(17)13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3,(H2,23,24,25) |
InChI 键 |
HYISVZHJOVQSCP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
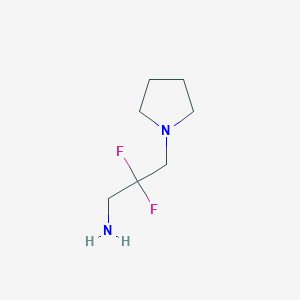
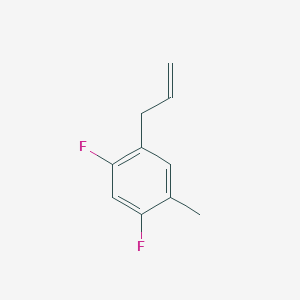
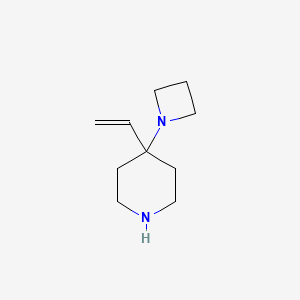
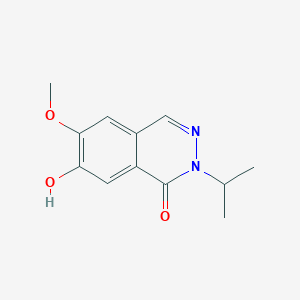
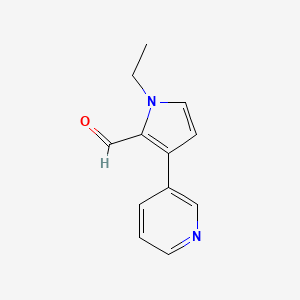
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)


![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
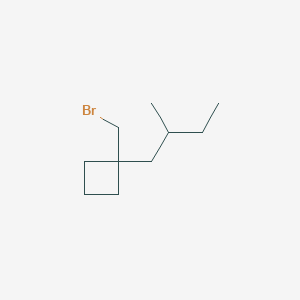
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)
